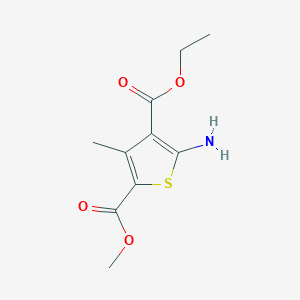
4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate can be achieved through a multi-step process involving the Gewald reaction. This reaction typically involves the condensation of ethyl acetoacetate, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate
Comparison: 4-Ethyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of an ethyl group at the 4-position and a methyl group at the 2-position can affect the compound’s electronic properties and steric hindrance, leading to different reactivity and interactions compared to its analogs .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-4-15-9(12)6-5(2)7(10(13)14-3)16-8(6)11/h4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZZEHPWCFYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
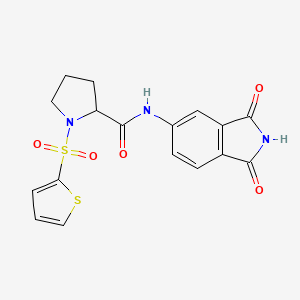
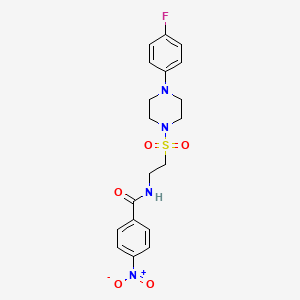

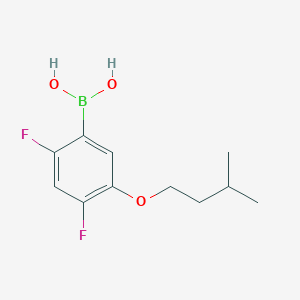
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)
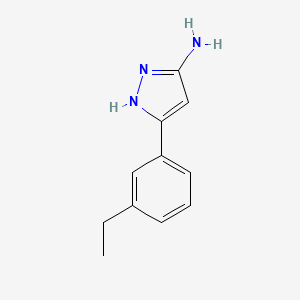
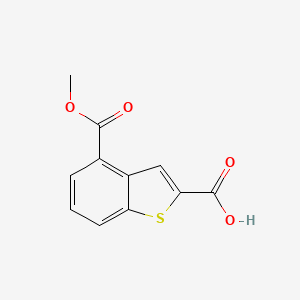
![4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2918764.png)
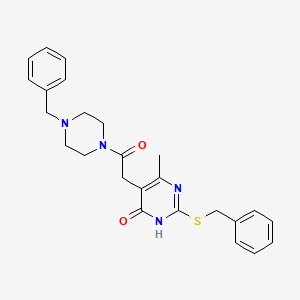
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)
![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid;hydrobromide](/img/structure/B2918773.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide](/img/structure/B2918775.png)
![3-(2-Methylphenyl)-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyridazine](/img/structure/B2918776.png)
